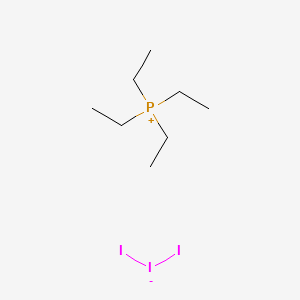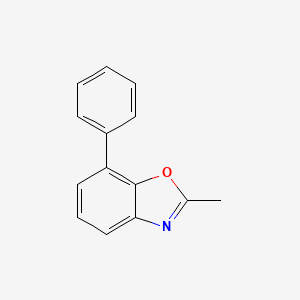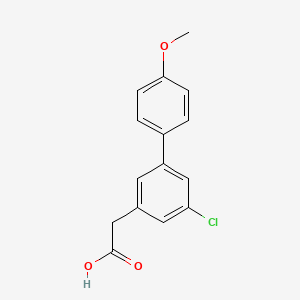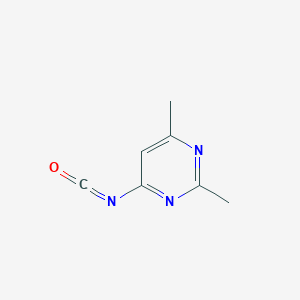![molecular formula C18H18ClI2NO4 B14442304 O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine CAS No. 75628-29-4](/img/structure/B14442304.png)
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is a complex organic compound that belongs to the class of tyrosine derivatives This compound is characterized by the presence of chlorine, iodine, and hydroxyl groups attached to a phenyl ring, along with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine typically involves multiple steps, starting from commercially available precursors. The process generally includes halogenation, hydroxylation, and alkylation reactions. For instance, the introduction of iodine atoms can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent. The chlorination step can be performed using chlorine gas or other chlorinating agents under controlled conditions. Hydroxylation is often carried out using hydroxylating agents like hydrogen peroxide or hydroxyl radicals.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial synthesis often employs automated reactors and precise control of reaction parameters to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated or fully reduced derivatives.
Applications De Recherche Scientifique
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of thyroid disorders due to its iodine content.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its iodine atoms may play a role in thyroid hormone synthesis and regulation. The hydroxyl and chlorine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with a similar structure but lacking the halogen and isopropyl groups.
3,5-Diiodo-L-tyrosine: Similar to the compound but without the chlorine and hydroxyl groups.
3-Chloro-4-hydroxyphenylalanine: Contains the chlorine and hydroxyl groups but lacks the iodine atoms.
Uniqueness
O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine is unique due to its combination of halogen atoms, hydroxyl group, and isopropyl group This unique structure imparts specific chemical and biological properties that are not found in other similar compounds
Propriétés
Numéro CAS |
75628-29-4 |
|---|---|
Formule moléculaire |
C18H18ClI2NO4 |
Poids moléculaire |
601.6 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-propan-2-ylphenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C18H18ClI2NO4/c1-8(2)11-6-10(7-12(19)16(11)23)26-17-13(20)3-9(4-14(17)21)5-15(22)18(24)25/h3-4,6-8,15,23H,5,22H2,1-2H3,(H,24,25)/t15-/m0/s1 |
Clé InChI |
RHTQRHNIJVBRPX-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)Cl)O |
SMILES canonique |
CC(C)C1=C(C(=CC(=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)

![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)


![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)




![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)

